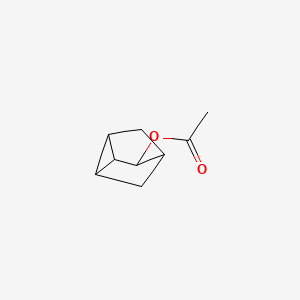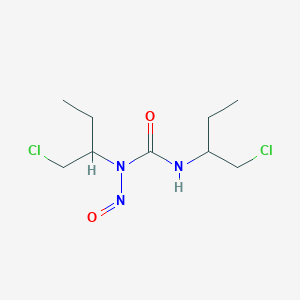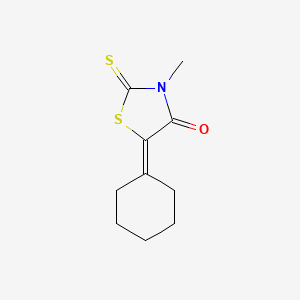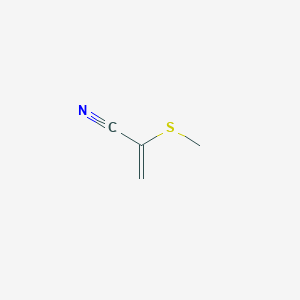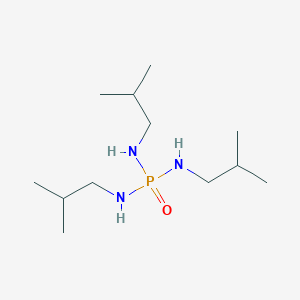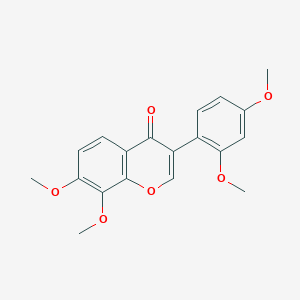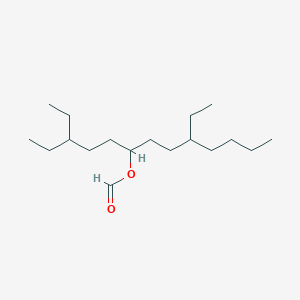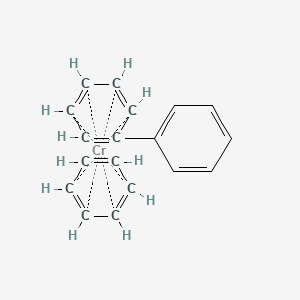
1,3-Dioxane, 2-hexyl-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxane, 2-hexyl-2-methyl- is an organic compound with the molecular formula C10H20O2. It is a six-membered heterocyclic compound containing two oxygen atoms at the 1 and 3 positions. This compound is known for its stability and versatility in various chemical reactions and applications .
Métodos De Preparación
1,3-Dioxane, 2-hexyl-2-methyl- can be synthesized through the reaction of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the following steps:
Formation of Hemiacetal: The carbonyl compound reacts with the diol to form a hemiacetal intermediate.
Cyclization: The hemiacetal undergoes cyclization to form the 1,3-dioxane ring.
Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1,3-Dioxane, 2-hexyl-2-methyl- undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
1,3-Dioxane, 2-hexyl-2-methyl- has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 1,3-Dioxane, 2-hexyl-2-methyl- involves its ability to form stable cyclic structures, which can protect reactive functional groups in various chemical reactions . The molecular targets and pathways involved depend on the specific application, such as its role as a protective group in organic synthesis or its interaction with biological molecules in drug delivery systems .
Comparación Con Compuestos Similares
1,3-Dioxane, 2-hexyl-2-methyl- can be compared with other similar compounds, such as:
1,3-Dioxolane: A five-membered ring with similar stability and reactivity.
1,4-Dioxane: An isomer with different physical and chemical properties.
1,3-Dioxane, 2-methyl-: A compound with a similar structure but different substituents.
The uniqueness of 1,3-Dioxane, 2-hexyl-2-methyl- lies in its specific substituents, which confer distinct physical and chemical properties, making it suitable for specialized applications .
Propiedades
Número CAS |
5702-46-5 |
|---|---|
Fórmula molecular |
C11H22O2 |
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
2-hexyl-2-methyl-1,3-dioxane |
InChI |
InChI=1S/C11H22O2/c1-3-4-5-6-8-11(2)12-9-7-10-13-11/h3-10H2,1-2H3 |
Clave InChI |
YBSCCLQQTAAJDP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1(OCCCO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


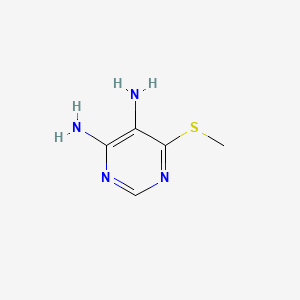
![4-chloro-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B14721175.png)
![1-[4-(Propan-2-yl)phenyl]but-3-en-1-yl acetate](/img/structure/B14721184.png)
